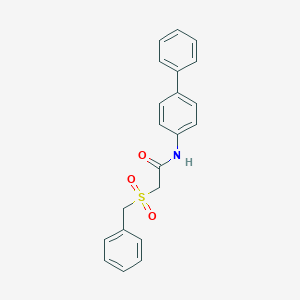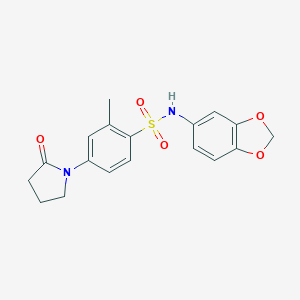
1,4-diethyl-1,4-dihydro-2,3-quinoxalinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-diethyl-1,4-dihydro-2,3-quinoxalinedione is a heterocyclic compound with the molecular formula C12H14N2O2. It belongs to the quinoxaline family, which is known for its diverse biological and chemical properties. This compound is characterized by the presence of two ethyl groups attached to the nitrogen atoms in the quinoxaline ring, making it a unique derivative of quinoxalinedione.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-diethyl-1,4-dihydro-2,3-quinoxalinedione typically involves the condensation of o-phenylenediamine with diethyl oxalate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is typically purified using techniques such as distillation or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-diethyl-1,4-dihydro-2,3-quinoxalinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted quinoxalines, dihydroquinoxalines, and other quinoxaline derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,4-diethyl-1,4-dihydro-2,3-quinoxalinedione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of organic photovoltaic materials and other advanced materials
Wirkmechanismus
The mechanism of action of 1,4-diethyl-1,4-dihydro-2,3-quinoxalinedione involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-dihydro-2,3-quinoxalinedione: A closely related compound with similar chemical properties.
2,3-dihydroxyquinoxaline: Another derivative with distinct biological activities.
Quinoxaline, 2,3-dihydroxy-: Known for its use in various chemical and biological applications.
Uniqueness
1,4-diethyl-1,4-dihydro-2,3-quinoxalinedione is unique due to the presence of ethyl groups, which can influence its chemical reactivity and biological activity. This structural modification can enhance its solubility, stability, and interaction with specific molecular targets, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
126473-65-2 |
|---|---|
Molekularformel |
C12H14N2O2 |
Molekulargewicht |
218.25g/mol |
IUPAC-Name |
1,4-diethylquinoxaline-2,3-dione |
InChI |
InChI=1S/C12H14N2O2/c1-3-13-9-7-5-6-8-10(9)14(4-2)12(16)11(13)15/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
RCAJQQBHCHKXNI-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC=CC=C2N(C(=O)C1=O)CC |
Kanonische SMILES |
CCN1C2=CC=CC=C2N(C(=O)C1=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-3,4-dimethoxybenzamide](/img/structure/B496661.png)



![N-[2-(2,3-dichlorophenoxy)ethyl]-2,3,4-trimethoxybenzamide](/img/structure/B496667.png)
![N-[2-[(2,5-dimethylphenyl)carbamoyl]phenyl]-2,3,4-trimethoxybenzamide](/img/structure/B496668.png)







